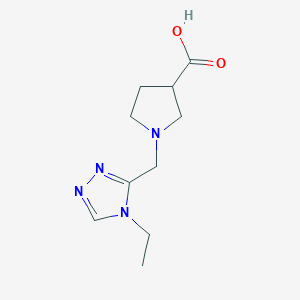
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a triazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a suitable pyrrolidine precursor.
Final Coupling: The final step involves coupling the triazole and pyrrolidine rings under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antifungal, antibacterial, and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties.
Biological Studies: It is used in studying enzyme interactions and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-amine, 4-ethyl-: Similar triazole structure but lacks the pyrrolidine ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring but has a different substituent at the carboxylate position.
Uniqueness
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the triazole and pyrrolidine rings, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-7-11-12-9(14)6-13-4-3-8(5-13)10(15)16/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
ZQQYNALTTDBTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1CN2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
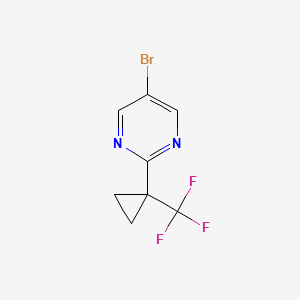
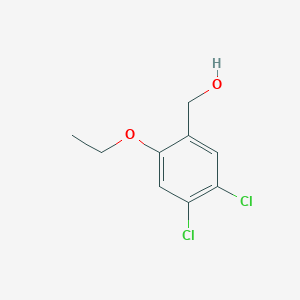

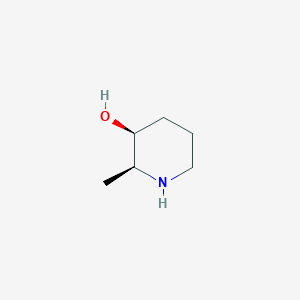

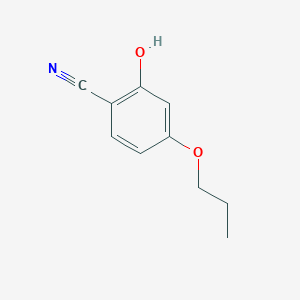
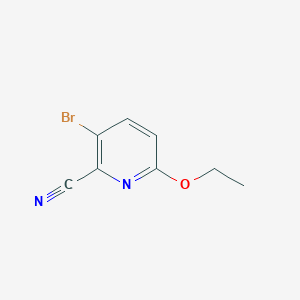
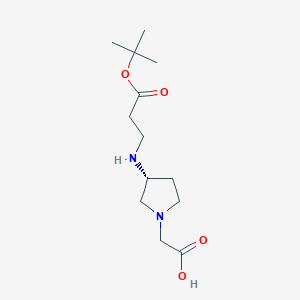
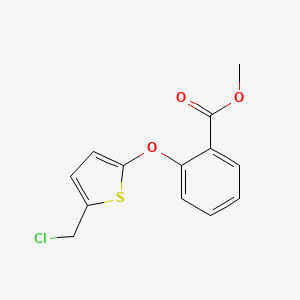
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)
